molecular formula C7H12O3 B1529017 3,5-Dimethyloxolane-2-carboxylic acid CAS No. 1803605-53-9

3,5-Dimethyloxolane-2-carboxylic acid

Cat. No.: B1529017
CAS No.: 1803605-53-9
M. Wt: 144.17 g/mol
InChI Key: ITNAUSJWXSLGGE-UHFFFAOYSA-N
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Description

3,5-Dimethyloxolane-2-carboxylic acid is a chemical compound belonging to the class of oxolane derivatives. It is characterized by a five-membered oxolane ring (also known as tetrahydrofuran) with two methyl groups at the 3rd and 5th positions and a carboxylic acid group at the 2nd position. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyloxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3,5-dimethyl-2-hydroxybutanoic acid under acidic conditions. The reaction proceeds through the formation of an oxolane ring via intramolecular esterification.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to optimize yield and purity. Catalysts such as strong acids or Lewis acids may be employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyloxolane-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

  • Substitution: The hydroxyl group in the oxolane ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Substituted oxolanes or other derivatives.

Scientific Research Applications

3,5-Dimethyloxolane-2-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-Dimethyloxolane-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

3,5-Dimethyloxolane-2-carboxylic acid is similar to other oxolane derivatives, such as 5,5-dimethyloxolane-3-carboxylic acid. its unique structural features, such as the position of the methyl groups and the carboxylic acid group, make it distinct in terms of reactivity and applications. Other similar compounds include:

  • 5,5-Dimethyloxolane-3-carboxylic acid

  • 2,5-Dimethyloxolane-3-carboxylic acid

  • 3,5-Dimethyltetrahydrofuran-2-carboxylic acid

Properties

IUPAC Name

3,5-dimethyloxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-3-5(2)10-6(4)7(8)9/h4-6H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNAUSJWXSLGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyloxolane-2-carboxylic acid
Reactant of Route 2
3,5-Dimethyloxolane-2-carboxylic acid
Reactant of Route 3
3,5-Dimethyloxolane-2-carboxylic acid
Reactant of Route 4
3,5-Dimethyloxolane-2-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
3,5-Dimethyloxolane-2-carboxylic acid

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